molecular formula C5H11NO3S B13006606 6-Amino-1,4-oxathiepane4,4-dioxide

6-Amino-1,4-oxathiepane4,4-dioxide

Cat. No.: B13006606
M. Wt: 165.21 g/mol
InChI Key: LRMUUPUXGJKJSA-UHFFFAOYSA-N
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Description

6-Amino-1,4-oxathiepane4,4-dioxide is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,4-oxathiepane4,4-dioxide typically involves multicomponent reactions. One common method includes the reaction between malononitrile, elemental sulfur, and three-membered heterocyclic compounds . This route is efficient and straightforward, providing good yields of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1,4-oxathiepane4,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

6-Amino-1,4-oxathiepane4,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1,4-oxathiepane4,4-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Detailed studies on its mechanism of action are limited, but it is known to interact with sulfur and oxygen-containing enzymes .

Comparison with Similar Compounds

Uniqueness: 6-Amino-1,4-oxathiepane4,4-dioxide is unique due to the presence of both an amino group and a sulfone group in its structure. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

4,4-dioxo-1,4-oxathiepan-6-amine

InChI

InChI=1S/C5H11NO3S/c6-5-3-9-1-2-10(7,8)4-5/h5H,1-4,6H2

InChI Key

LRMUUPUXGJKJSA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(CO1)N

Origin of Product

United States

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